molecular formula C20H30N4O4 B6079627 1-[4-[(2-Imidazol-1-ylethylamino)methyl]-2-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol

1-[4-[(2-Imidazol-1-ylethylamino)methyl]-2-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol

Cat. No.: B6079627
M. Wt: 390.5 g/mol
InChI Key: KMQOTGZYRAIROF-UHFFFAOYSA-N
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Description

1-[4-[(2-Imidazol-1-ylethylamino)methyl]-2-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol is a complex organic compound that features an imidazole ring, a morpholine ring, and a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[(2-Imidazol-1-ylethylamino)methyl]-2-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol typically involves multiple steps, starting with the preparation of the imidazole ring. Recent advances in the synthesis of imidazoles have highlighted the importance of regiocontrolled methods . One common approach involves the cyclization of amido-nitriles in the presence of nickel catalysts, which allows for the formation of disubstituted imidazoles under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

1-[4-[(2-Imidazol-1-ylethylamino)methyl]-2-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or peracids.

    Reduction: Reduction of the imidazole ring can be achieved using reducing agents such as sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-[4-[(2-Imidazol-1-ylethylamino)methyl]-2-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-[4-[(2-Imidazol-1-ylethylamino)methyl]-2-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activities and signaling pathways. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Imidazol-4-ylethylamino)methyl-2-methoxyphenoxy-3-morpholin-4-ylpropan-2-ol
  • 2-(2-Imidazol-1-ylethylamino)methyl-4-methoxyphenoxy-3-morpholin-4-ylpropan-2-ol

Uniqueness

1-[4-[(2-Imidazol-1-ylethylamino)methyl]-2-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both imidazole and morpholine rings in the same molecule allows for versatile interactions with various targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[4-[(2-imidazol-1-ylethylamino)methyl]-2-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O4/c1-26-20-12-17(13-21-4-6-24-7-5-22-16-24)2-3-19(20)28-15-18(25)14-23-8-10-27-11-9-23/h2-3,5,7,12,16,18,21,25H,4,6,8-11,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMQOTGZYRAIROF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CNCCN2C=CN=C2)OCC(CN3CCOCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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